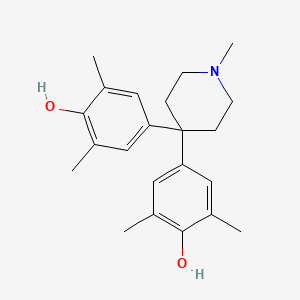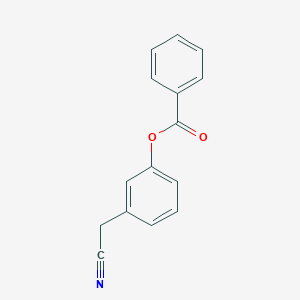
5-Ethoxy-3,4-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3,4-dimethyloxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a lactone, a cyclic ester, which is characterized by the presence of an oxolan-2-one ring substituted with ethoxy and methyl groups
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-3,4-dimethyloxolan-2-one typically involves the reaction of ethyl acetoacetate with acetone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-Ethoxy-3,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-3,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex lactones and esters.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving lactones, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Wirkmechanismus
The mechanism of action of 5-Ethoxy-3,4-dimethyloxolan-2-one involves its interaction with various molecular targets. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in further biochemical reactions. The pathways involved may include enzyme-catalyzed hydrolysis and subsequent metabolic transformations .
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-3,4-dimethyloxolan-2-one can be compared with other similar lactones such as:
3-Hydroxy-4,4-dimethyloxolan-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.
4,4-Dimethyloxolan-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-3,4-dimethyloxolan-2-one: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
112895-73-5 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-4-10-8-6(3)5(2)7(9)11-8/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
QNGNFPWZUHIHGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(C(C(=O)O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14309898.png)

![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)

![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)




![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


